molecular formula C9H9NO4 B15077586 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B15077586
M. Wt: 195.17 g/mol
InChI Key: SKBMOBUYXGBBMZ-ONEGZZNKSA-N
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Description

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid is a furan-functionalized maleamic acid derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H9NO4 and an alpha,beta-unsaturated carboxylic acid core, this compound serves as a versatile chemical building block . The structure incorporates a furanylmethylamino pharmacophore, a feature present in compounds investigated for their biological activities, including anti-inflammatory and analgesic properties . Related structural analogs based on the 4-oxobut-2-enoic acid scaffold have demonstrated significant pharmacological potential in scientific literature, suggesting the value of this core structure in drug discovery . Researchers can utilize this compound in the synthesis of more complex heterocyclic systems or as a precursor for developing potential enzyme inhibitors. It is supplied as a high-purity solid for professional laboratory use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(E)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+

InChI Key

SKBMOBUYXGBBMZ-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of furan-2-ylmethanamine with suitable precursors under controlled conditions. One common method involves the condensation of furan-2-ylmethanamine with an appropriate aldehyde, followed by further reactions to introduce the oxobutenoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as microwave-assisted synthesis, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan derivatives with different functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The 4-methylanilino derivative achieves high yields (~94%) due to optimized reaction conditions between p-toluidine and maleic anhydride . The furan derivative may require modified protocols to account for steric or electronic effects of the heteroaromatic group.
  • Substituent Effects: Bulky substituents (e.g., pyrazole in IR-01) improve binding to enzymes like thymidylate synthase but may reduce solubility .

Physicochemical Properties

Compound Name Solubility (Water) Dissociation Constant (pKa) LogP (Predicted) Reference
This compound Insoluble ~2.8–3.1 (carboxylic acid) 1.2–1.5
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Insoluble 2.81 ± 0.25 1.8
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid Partially soluble Not reported 1.0

Key Observations :

  • The furan derivative’s solubility profile resembles its phenyl-substituted analogs, with poor aqueous solubility necessitating organic solvents (e.g., DMSO) for biological assays .
  • Lower predicted LogP for the furan derivative (1.2–1.5) compared to the 4-methylanilino analog (1.8) suggests marginally improved hydrophilicity due to the oxygen-rich furan ring.

Enzyme Inhibition

  • Tyrosinase Inhibition: Analogous compounds, such as 4-[4-[(2-hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid, exhibit binding energies of −7.5 kcal/mol (vs. −5.6 kcal/mol for kojic acid), attributed to polar interactions with the enzyme’s active site . The furan derivative’s oxygen atoms may similarly coordinate metal ions in enzyme pockets.
  • Thymidylate Synthase Inhibition: Derivatives like (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid show IC₅₀ values in the µM range, with activity linked to the enone system’s electrophilicity .

Anticancer Potential

  • IR-01 : Demonstrates synergistic effects with doxorubicin and cisplatin, inducing apoptosis via DNA damage and splenic phagocytosis enhancement . The furan derivative’s bioactivity remains unstudied but could leverage similar mechanisms.
  • Antioxidant Activity: The aza-Michael adduct of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid exhibits radical scavenging activity, suggesting that furan-containing analogs may also act as redox modulators .

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